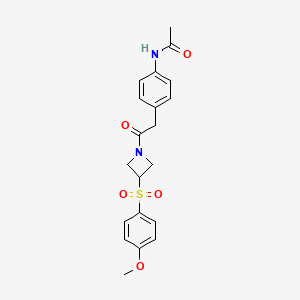

N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-14(23)21-16-5-3-15(4-6-16)11-20(24)22-12-19(13-22)28(25,26)18-9-7-17(27-2)8-10-18/h3-10,19H,11-13H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSGTDYHGSPDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and subsequent coupling with the acetamide moiety. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

Medicinal Chemistry

N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is primarily investigated for its potential therapeutic effects, especially in cancer treatment. Preliminary studies suggest that it may act as an enzyme inhibitor, impacting various biochemical pathways associated with tumor growth.

Case Study: Anticancer Activity

Research has shown that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives have demonstrated effectiveness against human breast cancer cells in vitro, highlighting the need for further exploration into its mechanisms of action and therapeutic potential .

Enzyme Inhibition

The compound's sulfonyl azetidine moiety is known to interact with specific enzymes, potentially inhibiting their activity. This characteristic makes it a candidate for research into treatments for diseases where enzyme inhibition is beneficial, such as neurodegenerative disorders.

Mechanism of Action

The interaction with enzymes can disrupt metabolic pathways, leading to therapeutic effects. Studies have indicated that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced properties.

Synthesis Overview

The synthesis typically involves several steps:

- Preparation of the azetidine ring.

- Introduction of the sulfonyl group.

- Coupling with the acetamide moiety.

These reactions often require strong bases and solvents like dimethylformamide (DMF) to facilitate successful outcomes .

Industrial Applications

This compound is also explored in the development of advanced materials due to its unique thermal stability and chemical properties. This can include applications in polymer science or as additives in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl azetidine moiety is known to interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(4-((4-Oxopiperidin-1-yl)sulfonyl)phenyl)acetamide (Compound 115)

Structural Similarities :

- Contains a sulfonylphenylacetamide backbone.

- Substituted with a nitrogen heterocycle (piperidine, a 6-membered ring).

Key Differences :

- The azetidine ring (4-membered) in the target compound is replaced by a 4-oxopiperidine ring (6-membered), reducing ring strain but increasing conformational flexibility.

- Synthetic Yield: 37% via coupling of 4-piperidinol hydrochloride with N-acetylsulfamoyl chloride under mild conditions .

Thiazolotriazole-Acetamide Derivatives (Compounds 26–32)

Example : 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (Compound 26)

Structural Similarities :

- Contains a 4-methoxyphenyl group and acetamide functionality.

Key Differences :

Phenoxypropanoic Acid Derivatives (Compound 19s)

Example: 2-(4-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s) Structural Similarities:

- Features a 4-methoxyphenylacetamide group.

Key Differences :

Thiazolidinone-Acetamide Derivatives

Example: N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Structural Similarities:

- Contains sulfonyl and acetamide groups.

Key Differences :

- Replaces azetidine with a thiazolidinone ring, introducing a sulfur atom and imino group.

- Stereoelectronic Effects: The Z-configuration of the imino group may influence binding specificity .

N-Substituted 2-Arylacetamides

Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Structural Similarities :

- Shares the 2-arylacetamide core.

Key Differences :

- Substituted with dichlorophenyl and pyrazolyl groups, enhancing hydrophobicity.

- Crystallographic Data : Dihedral angles between aromatic rings range from 44.5° to 77.5°, indicating conformational variability .

Data Tables

Table 2. Molecular Properties

| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| Target Compound | ~434.5 | ~2.1 | 2 / 6 |

| Compound 115 | 296.3 | 1.8 | 2 / 5 |

| Compound 26 | 509.6 | 3.5 | 1 / 7 |

| Compound 19s | 357.4 | 2.9 | 3 / 6 |

*Calculated using fragment-based methods.

Research Findings and Implications

- Azetidine vs. Piperidine : The smaller azetidine ring in the target compound may confer higher metabolic lability but greater target specificity due to conformational rigidity.

- 4-Methoxyphenyl Substitution : Improves lipophilicity compared to unsubstituted phenyl analogs, aiding membrane permeability .

Biological Activity

N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H21N3O6S and a molecular weight of approximately 419.45 g/mol. Its structure includes multiple functional groups such as sulfonyl and methoxy moieties, contributing to its reactivity and biological profile. The central ethanone group is flanked by sulfonyl-substituted phenyl rings and an azetidine ring, indicating potential for various biological interactions and applications in drug development .

Biological Activities

Preliminary studies highlight several notable biological activities of this compound:

- Antibacterial Activity : The compound exhibits moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .

- Enzyme Inhibition : The compound has shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. This is particularly relevant for therapeutic strategies targeting neurological disorders and gastrointestinal conditions .

- Anticancer Potential : In vitro evaluations indicate that the compound possesses anticancer activity, with some sensitivity observed in leukemia cell lines. However, overall activity was low against a broader panel of cancer cell lines .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic use. Interaction studies have focused on:

- Binding Affinity : Docking studies reveal how the compound interacts with amino acids in target proteins, providing insights into its pharmacodynamics .

- Hydrogen Bonding : The presence of hydrogen-bonding interactions within its crystal structure suggests a stable conformation that may enhance its biological efficacy .

Case Studies and Research Findings

Research has demonstrated the compound's versatility through various case studies:

- Antibacterial Screening : A study evaluated multiple synthesized derivatives similar to this compound for antibacterial activity. Results indicated that modifications to the sulfonamide group significantly impacted efficacy against specific bacterial strains .

- Enzyme Inhibition Assays : Compounds bearing similar structural motifs were tested for their ability to inhibit urease and AChE. The results showed strong inhibition across several derivatives, positioning these compounds as candidates for further drug development targeting metabolic disorders .

- Anticancer Activity Evaluation : In a comprehensive screening against 60 cancer cell lines, the compound was assessed for cytotoxicity. Although it exhibited low overall activity, specific leukemia lines showed notable sensitivity, warranting further investigation into its potential as an anticancer agent .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, and how do reaction conditions (solvents, catalysts) influence yield?

- Methodology : Synthesis typically involves multi-step processes, starting with sulfonylation of azetidine derivatives followed by coupling with acetamide precursors. Key steps include:

- Step 1 : Sulfonylation of 3-azetidinyl intermediates using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C) .

- Step 2 : Coupling with 2-oxoethylphenylacetamide via nucleophilic substitution or amide bond formation. Ethanol or DMSO is often used as a solvent, with yields optimized by controlling temperature (60–80°C) and catalyst choice (e.g., HATU for amidation) .

- Critical Parameters :

- Solvent polarity (DMF enhances sulfonylation efficiency).

- Catalyst selection (NaH vs. K₂CO₃ for base-sensitive intermediates).

- Purity validation via HPLC (>95%) and NMR (δ 7.2–7.8 ppm for aromatic protons) .

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are essential for characterization?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., azetidine ring protons at δ 3.5–4.0 ppm; sulfonyl group at δ 125–130 ppm in ¹³C) .

- IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (S=O stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .

- Purity Threshold : HPLC retention time consistency (e.g., C18 column, acetonitrile/water gradient) ensures ≥95% purity for biological assays .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) impact the compound’s bioactivity and target binding affinity?

- SAR Insights :

- Methoxy Group : Enhances solubility and modulates cytochrome P450 interactions, reducing off-target effects. In silico docking shows hydrogen bonding with kinase targets (e.g., EGFR) .

- Chloro Analogues : Increase lipophilicity, improving blood-brain barrier penetration but raising hepatotoxicity risks (IC₅₀ shift from 1.2 µM to 0.8 µM in cytotoxicity assays) .

- Experimental Design :

- Parallel Synthesis : Generate analogues via Suzuki-Miyaura coupling or SNAr reactions .

- Binding Assays : Surface plasmon resonance (SPR) or ITC to quantify KD values .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Root Causes :

- Purity Variability : Impurities (e.g., unreacted sulfonyl chloride) may inhibit non-target proteins.

- Assay Conditions : Differences in cell lines (HEK293 vs. HeLa) or serum-free vs. serum-containing media .

- Mitigation Approaches :

- Standardized Protocols : Use identical cell lines (e.g., NCI-60 panel) and assay buffers (pH 7.4, 1% DMSO) .

- Metabolite Profiling : LC-MS/MS to identify degradation products interfering with activity .

Q. What in vitro and in vivo pharmacokinetic parameters are critical for advancing this compound to preclinical trials?

- Key Metrics :

- Solubility : ≥50 µg/mL in PBS (pH 6.5) to ensure oral bioavailability .

- Plasma Stability : Half-life >2 hours in rodent plasma (avoid esterase-mediated hydrolysis) .

- CYP Inhibition : IC₅₀ >10 µM for CYP3A4/2D6 to minimize drug-drug interactions .

- Experimental Workflow :

- In Vitro : Caco-2 permeability assay (Papp >1 × 10⁻⁶ cm/s) .

- In Vivo : Rodent PK studies with IV/PO dosing (target AUC₀–24 >5000 ng·h/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.